Beta-Amyloid (1-20) is a peptide fragment derived from the larger amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This peptide comprises the first 20 amino acids of the beta-amyloid peptide, which is known to aggregate and form plaques in the brains of individuals with Alzheimer's disease. Understanding Beta-Amyloid (1-20) is crucial for developing therapeutic strategies aimed at mitigating its neurotoxic effects.
Beta-Amyloid (1-20) is produced through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This process results in various amyloid-beta peptides, with Beta-Amyloid (1-20) being one of the shorter fragments that can influence aggregation dynamics and neurotoxicity.
Beta-Amyloid (1-20) is classified as a neurotoxic peptide. It belongs to a broader category of amyloid peptides which includes longer forms such as Beta-Amyloid (1-40) and Beta-Amyloid (1-42). These peptides are characterized by their propensity to misfold and aggregate, leading to amyloid plaque formation.
The synthesis of Beta-Amyloid (1-20) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be complicated by the peptide's tendency to aggregate during production.
Beta-Amyloid (1-20) has a linear structure composed of 20 amino acids. Its sequence contributes to its ability to adopt various conformations, including alpha-helical and beta-sheet structures, which are critical for its aggregation properties.
The molecular weight of Beta-Amyloid (1-20) is approximately 2,200 Da. Its sequence can influence its interactions with other amyloid-beta peptides, affecting aggregation behavior and neurotoxicity.
Beta-Amyloid (1-20) can undergo several chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions are driven by hydrophobic interactions and hydrogen bonding between peptide chains.
The mechanism by which Beta-Amyloid (1-20) exerts its effects involves several pathways:
Studies have shown that even low concentrations of oligomeric Beta-Amyloid can impair synaptic plasticity and cognitive function in animal models.
Beta-Amyloid (1-20) is typically a white powder when lyophilized. It is soluble in organic solvents like dimethyl sulfoxide but less soluble in aqueous solutions at physiological pH.
The peptide exhibits significant stability under acidic conditions but tends to aggregate under neutral or basic conditions. Its propensity for aggregation makes it challenging to study in vitro without specific precautions to maintain monomeric states .
Beta-Amyloid (1-20) serves several important roles in scientific research:
The N-terminal domain of Aβ serves as the primary antigenic region for monoclonal antibodies and diagnostic probes. Aβ(1-20) contains the 6E10 epitope (residues 1-16), which is recognized by the most widely used antibodies in AD immunohistochemistry and ELISA-based biomarker assays. This region exhibits minimal conformational masking, allowing consistent antibody accessibility even when integrated into larger fibrillar aggregates. Immunotherapeutic approaches leveraging this domain include crenezumab and solanezumab, which target the mid-N-terminal region (residues 13-24) and N-terminus (residues 1-16), respectively. The accessibility advantage explains why N-terminal antibodies effectively promote microglial phagocytosis of amyloid plaques despite variable C-terminal burial within β-sheet structures [6] [10].
Though not inherently neurotoxic like full-length Aβ oligomers, Aβ(1-20) demonstrates measurable bioactivity at neuronal synapses. In vitro electrophysiological studies reveal that synthetic Aβ(1-20) can modulate long-term potentiation (LTP) at micromolar concentrations, albeit with reduced potency compared to Aβ(1-42) oligomers. This activity appears mediated through indirect effects on membrane fluidity and direct interactions with glutamate receptor subunits, particularly the N-terminal domain of NMDA receptors. The peptide's soluble nature enables rapid diffusion across synaptic clefts, potentially explaining its detection in cerebrospinal fluid (CSF) samples from both AD patients and cognitively normal individuals. Fragment concentrations in CSF range from 20-100 pM, though reliable quantification remains technically challenging due to rapid degradation [1] [8].
Table 2: Documented Synaptotoxic Effects of Aβ Fragments
Aβ Species | LTP Inhibition Threshold | Receptor Targets | Effect on Spine Density |
---|---|---|---|
Aβ(1-20) | 1 μM | NMDA-NTD, α7nAChR | Minimal reduction (<10%) |
Aβ(1-40) oligomers | 100 nM | NMDA, AMPA | 25-40% reduction |
Aβ(1-42) oligomers | 10 nM | NMDA, mGluR5, PrPC | 40-60% reduction |
Aβ(25-35) | 500 nM | NMDA, insulin receptor | 30-50% reduction |
The Aβ(1-20) domain contains a high-affinity metal binding site centered on histidines at positions 6, 13, and 14. This triad coordinates transition metals—particularly copper (Cu²⁺) and zinc (Zn²⁺)—with dissociation constants (Kd) of 10-7-10-9 M. Metal-bound Aβ(1-20) demonstrates antioxidant capacity in cell-free systems, reducing hydrogen peroxide generation by 40-60% compared to metal-only controls. This supports the controversial "amyloid antioxidant hypothesis," which posits that physiological Aβ functions as a redox buffer. However, this protective effect diminishes when the fragment is incorporated into larger fibrillar structures where metal coordination geometry becomes distorted. In AD brains, metal dyshomeostasis may convert this protective function into a pro-oxidative catalyst, though Aβ(1-20) itself shows minimal capacity for reactive oxygen species (ROS) generation [9] [10].
Aβ(1-20) is produced through limited proteolysis of longer Aβ species rather than direct cleavage from amyloid precursor protein (APP). This distinguishes it from canonical Aβ peptides generated through sequential β- and γ-secretase processing. In the amyloidogenic pathway, β-secretase (BACE1) first cleaves APP to yield soluble APPβ (sAPPβ) and the membrane-bound C99 fragment. Subsequent γ-secretase cleavage of C99 produces primarily Aβ(1-40) and Aβ(1-42), with Aβ(1-20) forming only after secondary proteolysis by endopeptidases like neprilysin (NEP) or insulin-degrading enzyme (IDE). These enzymes preferentially hydrolyze the peptide bond between residues 20-21, explaining the fragment's natural occurrence in biological fluids. In contrast, the non-amyloidogenic pathway involving α-secretase (ADAM10) cleavage within the Aβ domain precludes Aβ(1-20) formation by disrupting the N-terminal sequence [4] [7].
Despite lacking the hydrophobic C-terminal aggregation domain, Aβ(1-20) significantly influences the fibrillization kinetics of full-length Aβ peptides. In vitro aggregation assays demonstrate that substoichiometric ratios (1:20) of Aβ(1-20) to Aβ(1-42) delay fibril formation by 40-70% by interfering with primary nucleation. This supports the "N-terminal gatekeeper hypothesis," which proposes that the exposed N-terminus in Aβ monomers sterically hinders β-sheet stacking. The fragment's effectiveness correlates with its concentration and structural integrity—modified peptides lacking residues 17-20 (LVFF) lose inhibitory capacity. Interestingly, Aβ(1-20) shows minimal effect on preformed fibrils but delays protofibril maturation, suggesting it targets early assembly intermediates rather than elongation phases. This mechanism differs fundamentally from C-terminal fragments that accelerate aggregation through hydrophobic interactions [7] [10].
Table 3: Aβ(1-20) Interactions with Key Secretases
Enzyme | Interaction Mechanism | Functional Consequence | Experimental Evidence |
---|---|---|---|
BACE1 (β-secretase) | Non-competitive inhibition | Reduces Aβ(1-40/42) production | 25% reduction at 50 μM in cell-free assays |
γ-Secretase | Binds regulatory subunits | Modulates processivity; increases Aβ(1-38) | Altered product profile in CHO-PS1 cells |
Neprilysin (NEP) | Direct substrate | Generates Aβ(1-20) from longer Aβ | Cleavage kinetics Km = 15 μM |
IDE (Insulin-degrading enzyme) | Competitive substrate | Reduces degradation of full-length Aβ | 40% decrease in Aβ(1-42) turnover |
The proteolytic stability of Aβ(1-20) exceeds that of full-length Aβ species due to reduced susceptibility to IDE, which preferentially targets C-terminal hydrophobic domains. This property, combined with its solubility, enables detection in both CSF and plasma using immunoaffinity enrichment coupled with mass spectrometry. Clinical studies show CSF Aβ(1-20) levels correlate moderately (r=0.6-0.7) with Aβ(1-42) but not with total tau or phospho-tau, suggesting specific association with amyloid pathology rather than neurodegeneration. Unlike Aβ(1-42), which decreases 40-50% in AD CSF, Aβ(1-20) shows minimal reduction, potentially reflecting compensatory production during amyloidogenic processing. Current investigations focus on the Aβ(1-20)/Aβ(1-42) ratio as a possible indicator of γ-secretase dysfunction, with preliminary data showing 30% elevation in presenilin mutation carriers [4] [6] [10].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5